4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline
Overview
Description
4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol It is characterized by the presence of a pyrrolidinone ring attached to an aniline moiety through an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid or its derivatives under acidic or basic conditions.
Attachment of the Ethyl Linker: The ethyl linker is introduced by reacting the pyrrolidinone with an appropriate alkylating agent, such as ethyl bromide, under basic conditions.
Coupling with Aniline: The final step involves the coupling of the ethyl-substituted pyrrolidinone with aniline. This can be achieved through a nucleophilic substitution reaction, often facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl-substituted pyrrolidinone.
Substitution: Nitro, sulfo, or halo-substituted aniline derivatives.
Scientific Research Applications
4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring and aniline moiety can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenol: Similar structure but with a phenol group instead of an aniline.
4-(2-Oxo-2-pyrrolidin-1-ylethyl)benzoic acid: Contains a carboxylic acid group instead of an aniline.
4-(2-Oxo-2-pyrrolidin-1-ylethyl)benzaldehyde: Features an aldehyde group instead of an aniline.
Uniqueness
4-(2-Oxo-2-pyrrolidin-1-ylethyl)aniline is unique due to its specific combination of a pyrrolidinone ring and an aniline moiety, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
2-(4-aminophenyl)-1-pyrrolidin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-5-3-10(4-6-11)9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDIAFWIIAECIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588166 | |
Record name | 2-(4-Aminophenyl)-1-(pyrrolidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926265-87-4 | |
Record name | 2-(4-Aminophenyl)-1-(pyrrolidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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